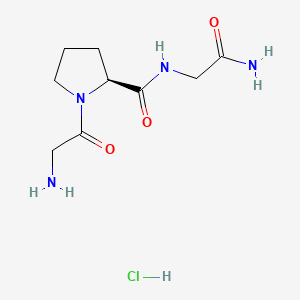

H-Gly-Pro-Gly-NH2 HCl

Description

Significance of Short Peptides in Biological Systems and Chemical Biology Research

Short peptides, typically defined as chains of 2 to 50 amino acids, are fundamental molecules in biology and have garnered immense interest in chemical biology research. longdom.org They serve a vast array of functions within biological systems, acting as hormones, neurotransmitters, and signaling molecules that regulate processes from cell communication to immune responses. longdom.orgadesisinc.com

The significance of short peptides in research stems from several key advantages:

High Specificity and Potency: Peptides often exhibit high selectivity for their biological targets, which can lead to more effective therapeutic agents with fewer side effects. mdx.ac.uk

Chemical Diversity: The ability to combine different amino acids in various sequences allows for immense structural and functional diversity. bohrium.com

Biocompatibility and Biodegradability: As naturally occurring molecules, peptides and their breakdown products are generally well-tolerated and biodegradable. bohrium.com

In chemical biology, short peptides are invaluable tools. They are used to probe biological pathways, develop new diagnostic agents, and design novel therapeutics. longdom.orgadesisinc.com The development of solid-phase peptide synthesis (SPPS) has revolutionized the field, enabling the controlled and efficient production of custom peptide sequences for research. longdom.org Scientists utilize peptides as building blocks for functional materials like hydrogels and nanoparticles for applications in tissue engineering and drug delivery. longdom.orgbohrium.com Furthermore, peptide-based screening techniques are crucial for discovering new drug candidates and diagnostic tools. longdom.org

Historical Context of Tripeptide Studies Relevant to H-Gly-Pro-Gly-NH2 HCl

The study of tripeptides has a rich history that provides context for the current research on this compound. Early investigations into hypothalamic releasing factors led to the isolation and characterization of key tripeptides. A prominent example is Pro-Leu-Gly-NH2 (PLG), which was identified as a factor that inhibits the release of melanocyte-stimulating hormone. beilstein-journals.orgnih.gov Extensive research on PLG and its analogues helped to establish the concept that small peptides could act as potent modulators of complex neurological and endocrine systems. beilstein-journals.orgnih.gov

Another historically significant tripeptide is the copper-binding peptide Gly-His-Lys (GHK), first isolated from human plasma in 1973. wikipedia.org The discovery that GHK-Cu stimulated collagen synthesis and possessed wound-healing properties highlighted the diverse biological roles that small peptides could play, extending beyond hormonal regulation. wikipedia.orgmdpi.com

These foundational studies on tripeptides like PLG and GHK paved the way for broader investigations into the biological activities of other short peptide sequences. They demonstrated that even simple tripeptides could possess specific and potent biological functions, encouraging researchers to synthesize and screen new peptide structures for therapeutic potential. This historical backdrop of discovering bioactive tripeptides set the stage for the investigation of compounds like H-Gly-Pro-Gly-NH2 and its specific role as an antiviral agent. medchemexpress.commedchemexpress.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound (Glycyl-Prolyl-Glycinamide hydrochloride) |

| Pro-Leu-Gly-NH2 (PLG) |

| Gly-His-Lys (GHK) |

| Niacinamide |

| Palmitoyl pentapeptide-4 (pal-KTTKS) |

| Carnosine |

| Trifluoroacetyl-tripeptide-2 |

| Vitamin C |

| Tretinoin |

| Melatonin |

| Retinoic acid |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-1-(2-aminoacetyl)-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O3.ClH/c10-4-8(15)13-3-1-2-6(13)9(16)12-5-7(11)14;/h6H,1-5,10H2,(H2,11,14)(H,12,16);1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDAVDSOIXXPJF-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Approaches and Chemical Modification Strategies for H Gly Pro Gly Nh2

Thermal Polymerization Studies Involving Glycyl-Prolyl-Glycinamide Derivatives

The study of thermal polymerization provides insight into the stability of peptides and the potential for non-enzymatic peptide bond formation, which is relevant to prebiotic chemistry and material science. When subjected to heat, amino acids and short peptides can undergo polymerization.

Research on the thermal polymerization of mixtures of amino acids, including glycine (B1666218), has shown that specific sequences can form preferentially. nih.gov In these studies, a key reaction pathway is the formation of cyclic dipeptides, also known as diketopiperazines. For a peptide like H-Gly-Pro-Gly-NH2, thermal stress could potentially lead to several reactions:

Diketopiperazine Formation: The N-terminal Gly-Pro sequence is susceptible to cyclization, which could lead to the formation of cyclo(Gly-Pro) and the cleavage of the C-terminal glycinamide (B1583983). This is a common side reaction in SPPS, particularly with sequences containing proline or glycine. nih.gov

Polymerization: Under anhydrous heating conditions, small peptides can polymerize to form larger polypeptides. The specific sequences formed depend on the stereospecific interactions between the amino acids. nih.gov

Degradation: High temperatures can also lead to the breakdown of the peptide backbone and amino acid side chains, resulting in a complex mixture of products.

While specific thermal polymerization studies on H-Gly-Pro-Gly-NH2 are not extensively documented, the behavior of its constituent amino acids suggests a propensity for cyclization and potential polymerization under thermal stress.

Role of C-Terminal Amidation and Hydrochloride Salt Formation in Peptide Synthesis

The specific chemical form of a synthetic peptide, including its terminal groups and salt form, is critical for its stability, solubility, and utility.

C-Terminal Amidation: A vast number of naturally occurring peptides feature a C-terminal amide (-CONH2) instead of a free carboxyl group (-COOH). digitellinc.com This modification is often crucial for biological activity. nih.gov In the synthesis of H-Gly-Pro-Gly-NH2, the C-terminal amide serves several key functions:

Increased Stability: The amide group is neutral, whereas a carboxyl group is negatively charged at physiological pH. Eliminating this charge can increase the peptide's metabolic stability by making it more resistant to degradation by carboxypeptidases. lifetein.comjpt.com

Mimicking Native Structures: For peptides that are fragments of larger proteins, an amidated C-terminus more closely mimics the internal peptide bond of the native protein, which can be important for maintaining biological function. peptide.comlifetein.com

Enhanced Biological Activity: For many peptide hormones, the C-terminal amide is essential for receptor binding and full biological potency, with amidated versions being hundreds or thousands of times more active than their free-acid counterparts. digitellinc.com

Hydrochloride Salt Formation: Following purification, peptides are often isolated as a salt. While trifluoroacetate (B77799) (TFA) salts are common due to the use of TFA in the cleavage and purification steps, they can be undesirable for certain biological experiments. biocat.comnovoprolabs.com Converting the peptide to a hydrochloride (HCl) salt is a common strategy to improve its properties.

Improved Stability and Purity: The formation of a hydrochloride salt can enhance the long-term stability of a peptide by inhibiting certain degradation pathways, such as the autocleavage of specific peptide bonds. google.com This leads to higher purity levels after prolonged storage. google.com

Biocompatibility: HCl is a more physiologically compatible counter-ion compared to TFA, which can cause abnormal responses in cell-based assays. biocat.com

Solubility: The choice of salt form can influence the peptide's solubility characteristics. ambiopharm.com The hydrochloride salt is formed by performing an ion exchange, typically on an HPLC column or using a suitable resin, to replace the initial TFA counter-ion with chloride. omizzur.com

Table 3: Comparison of Common Peptide Salt Forms

| Salt Form | Origin | Advantages | Disadvantages |

| Trifluoroacetate (TFA) | From RP-HPLC purification buffers and cleavage cocktails. biocat.com | Default form from synthesis; generally good solubility. | Can be toxic in cell-based assays; may interfere with certain experiments. biocat.comnovoprolabs.com |

| Acetate (CH3COO-) | Obtained via ion-exchange chromatography. omizzur.com | Highly biocompatible; preferred for pharmaceutical applications. | May be less stable for some peptide sequences. omizzur.com |

| Hydrochloride (HCl) | Obtained via ion-exchange chromatography. omizzur.com | Good stability; can inhibit degradation; biocompatible. google.comambiopharm.com | May affect solubility depending on the peptide sequence. omizzur.com |

Strategies for Derivatization and Analog Generation of H-Gly-Pro-Gly-NH2 for Research Purposes

Derivatization and analog generation are powerful tools used to study structure-activity relationships (SAR), improve peptide properties, and develop research tools. For a simple tripeptide like H-Gly-Pro-Gly-NH2, various strategies can be employed.

N-Terminal Modification: The N-terminal amino group can be modified, for instance, by acetylation. Acetylation neutralizes the positive charge of the N-terminus, which can increase the peptide's stability against degradation by aminopeptidases and better mimic its position within a larger protein. lifetein.com

Backbone Modification: The peptide backbone itself can be altered. For example, using pseudoprolines or N-methylated amino acids can introduce conformational constraints, influence cis/trans isomerization around the peptide bond, and improve metabolic stability and cell permeability. acs.org

Attachment of Probes: For analytical or imaging purposes, functional moieties can be attached. This includes:

Fluorophores: Attaching a fluorescent tag (e.g., fluorescein) allows for the visualization and quantification of the peptide in biological systems. biosynth.com

Biotin (B1667282): Biotinylation allows the peptide to be used in affinity-based assays with streptavidin.

Radiolabels: Introducing a radioactive isotope enables tracking of the peptide in metabolic or distribution studies.

These modifications are typically incorporated during or after solid-phase synthesis to generate a library of analogs for systematic study. acs.orgnih.gov The generation of such derivatives is essential for probing biological systems and developing peptides with tailored characteristics for specific research questions. nih.gov

Advanced Structural Characterization and Conformational Dynamics of H Gly Pro Gly Nh2 in Solution

Spectroscopic Analysis of Conformational States

Spectroscopic techniques are powerful tools for elucidating the solution-state structure of peptides. By probing molecular vibrations and nuclear magnetic properties, these methods provide detailed insights into the conformational equilibria of H-Gly-Pro-Gly-NH2.

Raman Spectroscopic Investigations of H-Gly-Pro-Gly-NH2 in Aqueous Salt Solutions

Raman spectroscopy has been employed to investigate the conformational landscape of H-Gly-Pro-Gly-NH2 in various aqueous salt solutions. The addition of salts can significantly alter the hydration shell of the peptide, which in turn influences its structure. Studies have shown that salts like KF and KCl can enhance the hydrogen bonding of the proline residue, which contributes to the stabilization of the trans-isomer and the secondary structure of the tripeptide in aqueous solutions. mdpi.com

The effect of different salts on the peptide's conformation can be observed through changes in the Raman spectra. For instance, the Amide IIp band, which is sensitive to the hydrogen bonding state at the carbonyl site of the proline imide bond, shows frequency shifts in the presence of various salts. These shifts indicate that the carbonyl group of proline is involved in stronger hydrogen bonds within the peptide's hydration shell when salts are added compared to in neat water. nih.gov

Table 1: Effect of Salts on the Proline Amide IIp Raman Band of H-Gly-Pro-Gly-NH2 nih.gov

| Solution | Proline Amide IIp Band Frequency (cm-1) |

|---|---|

| Peptide/Water | ~1470 |

| Peptide/Water/Salt | Shifted from ~1470 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Determination of Conformational Ratios (e.g., trans/cis Isomers around Proline Amide Bond)

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the ratio of trans and cis isomers around the X-Proline amide bond. Due to the partial double-bond character of the amide bond, rotation is restricted, leading to the coexistence of these two distinct conformations. The steric hindrance between the side chains connected to the alpha-carbons is lower in proline compared to other amino acids, making the energy difference between the cis and trans isomers smaller. nih.gov

In proline-containing peptides, the cis/trans isomerization is a slow process on the NMR timescale, allowing for the observation of separate resonance signals for each isomer. researchgate.net For peptides containing a single proline residue, two sets of resonances can be observed in NMR spectra, corresponding to the cis and trans conformations. The relative populations of these isomers can be quantified by integrating the respective signals. While the trans conformation is generally more favored, the cis population can be significant. nih.gov

Multi-Field C-13 NMR Relaxation Studies for Internal Dynamics and Rigidity Classification

Carbon-13 (¹³C) NMR relaxation studies provide valuable information about the internal dynamics and rigidity of peptides. By analyzing the relaxation times of ¹³C nuclei, it is possible to characterize the motions of the peptide backbone and side chains on a picosecond to nanosecond timescale. nih.gov

In proline-containing peptides like H-Gly-Pro-Gly-NH2, ¹³C relaxation studies have shown that the presence of the proline residue restricts the motion of the peptide backbone. nih.gov The proline ring itself undergoes a puckering motion, which can be modeled as a two-state jump. The dynamics of the proline ring and the adjacent glycine (B1666218) residues can be quantified by analyzing dipolar auto- and cross-correlation times derived from ¹³CH₂-multiplet NMR relaxation experiments. nih.gov These studies indicate that proline significantly dampens the ψ₁, ψ₂, and φ₂ backbone motions compared to a polyglycine peptide. nih.gov

UV Resonance Raman Techniques for Characterization of Hydrogen Bonding

UV Resonance Raman (UVRR) spectroscopy is a highly sensitive technique for probing the hydrogen bonding environment of specific chromophores within a peptide. nih.gov By tuning the excitation wavelength to match the electronic absorption of the proline amide bond, the Raman signals associated with the X-Pro bond vibrations can be selectively enhanced. nih.gov

This technique allows for a detailed characterization of hydrogen bonding at the carbonyl site of the proline residue. The frequency of the proline amide band is a sensitive marker for the strength of hydrogen bonds with the solvent or other amino acid residues. nih.gov Studies on H-Gly-Pro-Gly-NH2 have utilized UVRR to investigate the influence of salts on the hydration and intramolecular hydrogen bonding of the proline residue, revealing that certain salts can significantly enhance these interactions. mdpi.com

Intramolecular and Intermolecular Hydrogen Bonding Networks in H-Gly-Pro-Gly-NH2

The conformation of H-Gly-Pro-Gly-NH2 is stabilized by a network of both intramolecular and intermolecular hydrogen bonds. Intramolecular hydrogen bonds occur within a single peptide molecule, while intermolecular hydrogen bonds form between the peptide and solvent molecules or between different peptide molecules. nih.govyoutube.com

In aqueous solution, the peptide forms extensive hydrogen bonds with surrounding water molecules. The addition of salts can modulate these interactions, leading to changes in the peptide's conformational equilibrium. UV Resonance Raman studies have suggested that salts like KF and KCl enhance the hydrogen bonding at the proline carbonyl site, which in turn stabilizes the trans-isomer. mdpi.comnih.gov This indicates a direct link between the intermolecular hydrogen bonding network and the peptide's conformational preferences.

Analysis of Beta-Turn and Gamma-Turn Structures in H-Gly-Pro-Gly-NH2

Reverse turns, such as beta (β)-turns and gamma (γ)-turns, are common secondary structural motifs in peptides and proteins that cause a reversal in the direction of the polypeptide chain. nih.gov A β-turn consists of four consecutive amino acid residues, while a γ-turn is composed of three. proteopedia.org

The Pro-Gly sequence is known to be a strong promoter of β-turn formation, which is a key element in the structure of many peptides and proteins. nih.gov In H-Gly-Pro-Gly-NH2, the Gly-Pro sequence can adopt conformations that are conducive to the formation of β-turns. These turns are often stabilized by an intramolecular hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the fourth residue. nih.gov

A γ-turn involves a hydrogen bond between the carbonyl of the first residue and the amide of the third. duke.edu While less common than β-turns, they represent a very tight turn in the peptide backbone. The conformational flexibility of H-Gly-Pro-Gly-NH2 allows it to sample various turn-like structures in solution, and the relative populations of these structures are influenced by the solvent environment.

Table 2: Characteristics of Beta and Gamma Turns nih.govproteopedia.org

| Turn Type | Number of Residues | Typical Hydrogen Bond |

|---|---|---|

| Beta (β)-Turn | 4 (i, i+1, i+2, i+3) | CO(i) to NH(i+3) |

| Gamma (γ)-Turn | 3 (i, i+1, i+2) | CO(i) to NH(i+2) |

Influence of Environmental Factors on Conformational Equilibrium

The conformation of the tripeptide H-Gly-Pro-Gly-NH2 in solution is not static but exists as a dynamic equilibrium of various conformers. This equilibrium is sensitive to environmental factors, particularly the presence of salt additives and the nature of the hydration shell. These factors can significantly influence the population of different conformational states, such as the cis and trans isomers of the Gly-Pro peptide bond and the formation of secondary structures like β-turns.

The addition of salts to an aqueous solution of H-Gly-Pro-Gly-NH2 can alter its conformational equilibrium through a combination of direct ion-peptide interactions and indirect effects on the structure of water. These phenomena are often discussed in the context of the Hofmeister series, which ranks ions based on their ability to structure or destructure water and stabilize or destabilize macromolecules like peptides.

Direct Ion-Peptide Interactions: Ions can interact directly with the peptide backbone and charged terminal groups. Cations can interact with the partial negative charge of the carbonyl oxygen atoms, while anions can interact with the partial positive charge of the amide hydrogen atoms and the positively charged N-terminal ammonium (B1175870) group. The strength and nature of these interactions depend on the specific ions.

Indirect Effects via Water Structuring: Ions also influence the hydrogen-bonding network of the surrounding water molecules. Kosmotropic ions (e.g., SO₄²⁻, Mg²⁺) are strongly hydrated and tend to increase the order of water, which can enhance hydrophobic interactions within the peptide and favor more compact structures. Chaotropic ions (e.g., I⁻, SCN⁻, K⁺), on the other hand, are weakly hydrated and disrupt the structure of water, which can lead to a greater exposure of the peptide backbone to the solvent and favor more extended conformations.

For H-Gly-Pro-Gly-NH2, a key conformational feature is the cis-trans isomerization of the Gly-Pro amide bond. The presence of salts can shift this equilibrium. For instance, certain anions have been shown to preferentially interact with and stabilize the cis conformer of proline-containing peptides. This interaction is thought to arise from the favorable alignment of the anion with the electrostatic potential surface of the cis isomer.

The following tables illustrate the expected trends in the conformational equilibrium of H-Gly-Pro-Gly-NH2 upon the addition of various salts, based on general principles of ion-peptide interactions and the Hofmeister series.

Table 1: Expected Influence of Different Anions (with Na⁺ as the Cation) on the Conformational Equilibrium of H-Gly-Pro-Gly-NH2 in Solution

| Anion (from Sodium Salt) | Position in Hofmeister Series | Expected Effect on Water Structure | Expected Shift in Gly-Pro cis/trans Equilibrium | Expected Impact on β-turn Population |

| SO₄²⁻ | Kosmotropic (Salting-out) | Ordering | Minor shift towards trans | Stabilization |

| Cl⁻ | Mid-series | Weakly ordering | Moderate shift towards cis | Moderate stabilization |

| Br⁻ | Chaotropic (Salting-in) | Weakly disordering | Significant shift towards cis | Moderate destabilization |

| I⁻ | Chaotropic (Salting-in) | Disordering | Strong shift towards cis | Destabilization |

| SCN⁻ | Strongly Chaotropic (Salting-in) | Strongly disordering | Very strong shift towards cis | Strong destabilization |

Note: This table represents expected trends based on established principles for proline-containing peptides. Specific quantitative data for H-Gly-Pro-Gly-NH2 HCl may vary.

Table 2: Expected Influence of Different Cations (with Cl⁻ as the Anion) on the Conformational Equilibrium of H-Gly-Pro-Gly-NH2 in Solution

| Cation (from Chloride Salt) | Position in Hofmeister Series | Expected Effect on Water Structure | Expected Shift in Gly-Pro cis/trans Equilibrium | Expected Impact on β-turn Population |

| Mg²⁺ | Kosmotropic (Salting-out) | Strongly ordering | Minor shift towards trans | Strong stabilization |

| Ca²⁺ | Kosmotropic (Salting-out) | Ordering | Minor shift towards trans | Stabilization |

| Li⁺ | Kosmotropic (Salting-out) | Ordering | Minor shift towards trans | Stabilization |

| Na⁺ | Mid-series | Weakly ordering | Baseline | Baseline |

| K⁺ | Chaotropic (Salting-in) | Weakly disordering | Minor shift towards cis | Weak destabilization |

| Cs⁺ | Chaotropic (Salting-in) | Disordering | Minor shift towards cis | Destabilization |

Note: This table illustrates expected trends. The influence of cations is generally considered to be less pronounced than that of anions for peptide conformation.

Structure of the Hydration Shell: Molecular dynamics simulations and spectroscopic techniques reveal that the hydration shell of a peptide is heterogeneous. Water molecules in the immediate vicinity of the peptide exhibit different structural and dynamic properties compared to bulk water. Around the charged N- and C-termini, water molecules are highly ordered due to strong electrostatic interactions. The carbonyl and amide groups of the peptide backbone also form specific hydrogen bonds with water, creating localized pockets of structured water. The proline ring, being relatively hydrophobic, tends to be surrounded by a more "iceberg-like" clathrate cage of water molecules.

Water-Mediated Interactions and Conformational Stability: Water molecules can mediate interactions between different parts of the peptide chain that would otherwise be too distant to interact directly. A key example in H-Gly-Pro-Gly-NH2 is the stabilization of β-turn structures. A β-turn is a compact, folded structure that is often stabilized by an intramolecular hydrogen bond between the carbonyl oxygen of one residue and the amide proton of a residue further down the chain.

In aqueous solution, this intramolecular hydrogen bond can be in competition with hydrogen bonds to water molecules. However, water can also facilitate the formation of a β-turn by creating a "water bridge." In such a scenario, a water molecule simultaneously forms hydrogen bonds with both the carbonyl oxygen and the amide proton, effectively mediating the turn. This water-mediated interaction is crucial for the nucleation of folding in solution.

The presence of a D-Pro-Gly sequence is known to be a strong promoter of type II' β-turns, which are particularly stable. The hydration of the peptide backbone in and around this sequence is critical for maintaining this preferred conformation.

Table 3: Key Hydration Sites and Their Role in the Conformation of H-Gly-Pro-Gly-NH2

| Peptide Moiety | Nature of Interaction with Water | Role in Conformational Stability |

| N-terminal -NH₃⁺ | Strong ion-dipole interactions and hydrogen bonding | Anchors the N-terminus in a solvated state |

| Gly₁ Carbonyl | Hydrogen bond acceptor | Participates in direct or water-mediated hydrogen bonds that can nucleate β-turns |

| Pro₂ Backbone | Hydrophobic hydration around the pyrrolidine (B122466) ring | Contributes to the overall conformational entropy and can influence the cis/trans equilibrium |

| Gly₃ Carbonyl | Hydrogen bond acceptor | Can be involved in intramolecular or water-mediated hydrogen bonds |

| C-terminal -CONH₂ | Hydrogen bond donor and acceptor | Ensures the C-terminus remains well-solvated |

The dynamic interplay between direct intramolecular interactions, water-mediated interactions, and the influence of ions collectively determines the conformational ensemble of H-Gly-Pro-Gly-NH2 in solution. Understanding these factors is essential for elucidating the structure-function relationship of this and other biologically relevant peptides.

Computational Modeling and Theoretical Investigations of H Gly Pro Gly Nh2 Conformation and Interactions

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations offer a powerful lens through which to examine the dynamic nature of H-Gly-Pro-Gly-NH2 at an atomic level. These simulations model the movement of atoms and molecules over time, governed by a force field that approximates the quantum mechanical interactions.

Research on the closely related peptide, glycyl-l-prolyl-glycine-NH2 (GPG-NH2), has demonstrated the utility of MD simulations in understanding its hydration and structure. nih.gov These studies reveal that the peptide does not exist in a single, rigid conformation but rather samples a range of structures. A predominant conformation observed in these simulations is a β-turn, a common secondary structure motif in peptides and proteins where the polypeptide chain folds back on itself. nih.govnih.gov The stability of this β-turn is significantly influenced by its interactions with the surrounding solvent molecules and ions.

The stability of the peptide's conformation can be assessed through various metrics during an MD simulation. Key indicators include the root-mean-square deviation (RMSD) of the peptide backbone from a reference structure and the root-mean-square fluctuation (RMSF) of individual residues. Lower and stable RMSD values over the simulation time suggest that the peptide has reached a stable conformational state, while RMSF analysis can pinpoint regions of higher or lower flexibility within the molecule. For H-Gly-Pro-Gly-NH2, the proline residue is expected to have lower RMSF values due to its cyclic side chain, which restricts its conformational freedom.

| Simulation Parameter | Description | Typical Observations for H-Gly-Pro-Gly-NH2 |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the peptide at a given time and a reference structure. It indicates conformational stability. | Stabilizes after an initial equilibration period, suggesting the adoption of a preferred conformational ensemble. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of each atom or residue from its average position. It highlights flexible and rigid regions of the peptide. | The Proline residue typically exhibits lower fluctuations due to its cyclic nature. The terminal Glycine (B1666218) residues may show higher flexibility. |

| Ramachandran Plot | A plot of the backbone dihedral angles (phi and psi) of amino acid residues. It shows the allowed and disallowed conformational regions. | For the Glycine residues, a broader range of conformations is possible. The Proline residue is restricted to a narrower region of the plot. |

Conformational Energy Calculations for Preferred Structural States

Conformational energy calculations are employed to identify the most energetically favorable three-dimensional structures of a molecule. These calculations can be performed using various methods, ranging from molecular mechanics force fields to more accurate but computationally expensive quantum mechanics (QM) methods. researchgate.net

For peptides similar to H-Gly-Pro-Gly-NH2, such as H-Pro-Leu-Gly-NH2, conformational energy calculations have revealed the presence of several low-energy conformations. nih.govresearchgate.net A frequently identified stable structure is a 10-membered β-turn, which is stabilized by an intramolecular hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the fourth residue (in this case, the terminal amide group). researchgate.net Two primary types of β-turns, type I and type II, are possible, with the preference for one over the other depending on the specific amino acid sequence. For peptides containing proline at the second position of the turn, a type II β-turn is often favored. nih.gov

The conformational energy landscape of H-Gly-Pro-Gly-NH2 is expected to feature multiple energy minima, corresponding to different stable or metastable conformations. The relative energies of these minima determine the probability of the peptide adopting each conformation at a given temperature. The global minimum represents the most stable structure.

| Conformational State | Key Structural Features | Relative Energy (Illustrative) | Stabilizing Interactions |

|---|---|---|---|

| Extended Conformation | The peptide backbone is relatively linear. | Higher | Primarily solvation effects. |

| Type II β-Turn | A compact, folded structure with a 10-membered ring. | Lower | Intramolecular hydrogen bond between the Gly1 C=O and the terminal NH2. |

| Other Folded Structures | Various compact conformations without a classic β-turn. | Intermediate | A combination of intramolecular hydrogen bonds and van der Waals interactions. |

Theoretical Approaches for Elucidating the Role of Salt Ions on Conformational Changes and Dipole Moments

The presence of salt ions, such as the chloride ion in H-Gly-Pro-Gly-NH2 HCl, can significantly influence the peptide's conformation and electronic properties. Theoretical approaches, particularly MD simulations in explicit solvent with ions, are crucial for understanding these effects.

MD simulations of the similar GPG-NH2 peptide in the presence of chloride ions have shown that there are two primary modes of interaction between the chloride ion and the peptide backbone. nih.gov The first is a direct contact, where the chloride ion is in close proximity to the amide protons of the peptide. The second is a water-mediated interaction, where a water molecule bridges the interaction between the chloride ion and the peptide. These interactions can compete with and disrupt the intramolecular hydrogen bonds that stabilize folded structures like the β-turn, potentially leading to a more flexible or extended conformation.

| Type of Ion Interaction | Description | Potential Effect on Conformation | Potential Effect on Dipole Moment |

|---|---|---|---|

| Direct Contact | The chloride ion directly interacts with the amide protons of the peptide backbone. | May disrupt intramolecular hydrogen bonds, leading to a more open or flexible structure. | Can significantly alter the local charge distribution, leading to a change in the overall dipole moment. |

| Water-Mediated Interaction | One or more water molecules bridge the interaction between the chloride ion and the peptide. | Can also perturb the local hydration shell and indirectly influence conformational preferences. | The effect on the dipole moment is more complex, involving the polarization of the bridging water molecules. |

Computational Prediction of Hydrogen Bond Formation and Solvation Effects

Computational methods are invaluable for characterizing the intricate network of hydrogen bonds and the effects of solvation that govern the structure and stability of H-Gly-Pro-Gly-NH2.

Hydrogen bonding is a critical factor in determining the preferred conformation of this peptide. Intramolecular hydrogen bonds, such as the one that stabilizes the β-turn structure, are a key feature. researchgate.net Computational analyses can predict the geometry of these hydrogen bonds, including the distance between the donor and acceptor atoms and the angle of the bond. The strength of these bonds can also be estimated. In addition to intramolecular hydrogen bonds, the peptide also forms numerous intermolecular hydrogen bonds with surrounding water molecules. These interactions are crucial for the peptide's solubility and also play a role in shaping its conformational landscape.

Solvation effects, which describe the interaction of the peptide with the solvent, are fundamental to its behavior in an aqueous environment. Computational techniques such as MD simulations with explicit solvent models can provide a detailed picture of the hydration shell around the peptide. The arrangement of water molecules in the immediate vicinity of the peptide can be analyzed using radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a particular atom or group on the peptide. For instance, the RDF of water oxygen atoms around the charged N-terminal amino group would show a high peak at a short distance, indicating a well-ordered hydration shell. The calculation of the solvation free energy provides a quantitative measure of the energetic cost or favorability of transferring the peptide from a vacuum to the solvent, which is a key determinant of its solubility and conformational stability.

| Interaction | Computational Prediction | Significance |

|---|---|---|

| Intramolecular Hydrogen Bonding | Prediction of donor-acceptor distances (typically 1.8-2.2 Å) and angles (typically > 150°) for stable hydrogen bonds, such as in a β-turn. | Crucial for stabilizing folded conformations and determining the preferred structural states of the peptide. |

| Intermolecular Hydrogen Bonding | Analysis of the number and lifetime of hydrogen bonds between the peptide and surrounding water molecules. | Governs the peptide's solubility and modulates its conformational flexibility. |

| Solvation Shell Structure | Calculation of radial distribution functions (RDFs) to characterize the arrangement of water molecules around different parts of the peptide. | Provides insight into the local hydration environment and how it influences the peptide's structure and interactions. |

| Solvation Free Energy | Calculation of the free energy change associated with solvating the peptide. | A key thermodynamic parameter that influences the peptide's solubility and conformational equilibrium in solution. |

Molecular Mechanisms and Biological Activities of H Gly Pro Gly Nh2 Excluding Clinical Outcomes

Antiviral Activity against Human Immunodeficiency Virus (HIV)

H-Gly-Pro-Gly-NH2 exhibits a distinct profile of antiviral activity against HIV, characterized by the inhibition of viral replication and interference with the formation of the viral capsid. Its efficacy has been evaluated against different strains of the virus, and its potential for the development of drug resistance has been a key area of investigation.

Inhibition of HIV-1 Replication In Vitro

In laboratory settings, H-Gly-Pro-Gly-NH2 has been shown to effectively inhibit the replication of HIV-1. Studies using CEM cell cultures, a line of human T-lymphoblastoid cells, have demonstrated that both H-Gly-Pro-Gly-NH2 and its primary metabolite, Gly-NH2, inhibit HIV replication to a similar extent, with a 50% effective concentration (EC50) of approximately 30 µM. nih.gov Further investigations in HUT78 cells infected with the HIV-1 SF-2 strain have also confirmed its antiviral activities at concentrations of 5, 20, and 100 µM. nih.gov

Interference with HIV-1 Capsid Formation

A primary mechanism through which H-Gly-Pro-Gly-NH2 exerts its antiviral effect is by interfering with the morphogenesis of the HIV-1 capsid. nih.gov The viral capsid is a crucial protein shell that encloses the viral genome and is essential for the early stages of infection. Research has indicated that at a concentration of 100 µM, H-Gly-Pro-Gly-NH2 can destroy the capsid of HIV-1 virus particles in ACH-2 cells. nih.gov More recent findings suggest that the antiviral activity is mediated by its metabolite, α-hydroxy-glycineamide (αHGA). This active metabolite targets the HIV-1 envelope precursor protein, gp160, to the ER-associated protein degradation (ERAD) pathway. This action leads to a reduction in the incorporation of the envelope glycoprotein (B1211001) (Env) into new virus particles, rendering them non-infectious. nih.gov

Activity Spectrum against HIV-1 IIIB and HIV-2 ROD Strains

The antiviral activity of H-Gly-Pro-Gly-NH2 extends to different strains of HIV. In vitro studies have determined its efficacy against both HIV-1 and HIV-2. Specifically, the compound inhibits the activity of the HIV-1 IIIB strain with an EC50 value of 35 µM and the HIV-2 ROD strain with an EC50 value of 30 µM. nih.gov

| HIV Strain | EC50 (µM) |

| HIV-1 IIIB | 35 |

| HIV-2 ROD | 30 |

In Vitro Studies on Cross-Resistance and Selection of HIV-1 Resistant Mutants

A significant aspect of any new antiviral compound is its potential for the development of drug resistance. Encouragingly, in vitro studies have indicated that H-Gly-Pro-Gly-NH2 does not exhibit cross-resistance with existing classes of antiretroviral drugs. Furthermore, attempts to select for HIV-1 mutants resistant to the tripeptide have been unsuccessful in laboratory settings, suggesting a high genetic barrier to resistance. nih.gov

Enzymatic Processing and Activation Mechanisms

The antiviral activity of H-Gly-Pro-Gly-NH2 is not inherent to the molecule itself but is dependent on its conversion into an active form through enzymatic processing. This bioactivation is a critical step in its mechanism of action.

Obligatory Involvement of CD26/Dipeptidyl Peptidase IV in Antiretroviral Activation of H-Gly-Pro-Gly-NH2

Research has conclusively demonstrated that H-Gly-Pro-Gly-NH2 is a prodrug that requires activation by the cell surface enzyme CD26, which is also known as dipeptidyl peptidase IV (DPP IV). nih.gov This enzyme is present on the surface of various HIV target cells and is also found in serum. nih.gov

CD26/DPP IV specifically cleaves the Gly-Pro dipeptide from the N-terminus of H-Gly-Pro-Gly-NH2, releasing the active metabolite Gly-NH2. nih.gov The indispensable role of this enzyme in the activation process was confirmed in studies where inhibitors of CD26/DPP IV, such as L-isoleucinepyrrolidine (IlePyr) and Diprotin A, were used. When these inhibitors were co-administered with H-Gly-Pro-Gly-NH2 in HIV-1-infected cell cultures, the antiviral activity of the tripeptide was completely abrogated. In contrast, the antiviral activity of Gly-NH2, the already activated form, was unaffected by the presence of these inhibitors. nih.gov This demonstrates that the cleavage of H-Gly-Pro-Gly-NH2 by CD26/DPP IV is an obligatory step for its antiretroviral effect. nih.gov Further metabolism of Gly-NH2 leads to the formation of α-hydroxy-glycineamide (αHGA), which is believed to be the ultimate effector molecule responsible for targeting the HIV-1 envelope glycoprotein. nih.gov

Cellular Mechanisms of Action in Relevant Biological Models (e.g., HIV-infected cell lines)

The tripeptide H-Gly-Pro-Gly-NH2, also known as GPG-NH2, has demonstrated specific antiviral activity against Human Immunodeficiency Virus Type 1 (HIV-1) in various in vitro studies. ki.se Its mechanism of action is distinct from many conventional antiretroviral drugs, targeting the later stages of the viral replication cycle. ki.se The antiviral properties of GPG-NH2 are primarily attributed to its metabolite, alpha-hydroxy-glycineamide (αHGA). nih.gov

Initial investigations into the antiviral activity of GPG-NH2 revealed its efficacy in inhibiting the replication of a broad range of HIV-1 laboratory strains and clinical isolates. ki.se This included strains resistant to both reverse transcriptase and protease inhibitors. ki.se The inhibitory concentration (IC50) of GPG-NH2 was found to be in the range of 2.7-37 µM, with no observed in vitro toxicity. ki.se The specific stereochemistry of the peptide is crucial for its activity; replacement of L-proline with D-proline or substitution of the C-terminal amide with a carboxyl group abrogates its anti-HIV-1 effects. ki.se

Subsequent research has elucidated two primary cellular mechanisms through which GPG-NH2 exerts its antiviral effects in HIV-1-infected cell lines:

Interference with Viral Envelope Glycoprotein Processing:

A significant mechanism of action for GPG-NH2 involves the disruption of the maturation of the HIV-1 envelope glycoprotein (Env). nih.gov The antiviral effect is mediated by its metabolite, αHGA, which targets the Env precursor protein, gp160, to the endoplasmic reticulum-associated protein degradation (ERAD) pathway. nih.gov This leads to a significant reduction in the steady-state levels of gp160 and its subsequent processing into the mature gp120 and gp41 glycoproteins. nih.govresearchgate.net Consequently, the incorporation of Env into newly forming virus particles is diminished, resulting in the production of non-infectious virions that are incapable of fusing with and infecting new target cells. nih.gov

Disruption of Viral Capsid Formation and Assembly:

Another identified mechanism of GPG-NH2 involves interference with the late stages of viral assembly, specifically capsid formation. ki.se In HIV-1-infected cell cultures treated with GPG-NH2, a notable observation was the formation of unique nodular structures associated with the outer cell membrane. ki.se Immuno-electron microscopy analysis revealed that these nodules contained the viral p24 capsid protein. ki.se This suggests that GPG-NH2 disrupts the normal process of viral capsid assembly and budding, leading to the accumulation of aberrant viral structures on the cell surface. ki.se

Importantly, GPG-NH2 does not affect the early stages of the HIV-1 replication cycle. ki.se Studies have shown no discernible effect on viral entry (including CD4 binding and coreceptor usage), reverse transcription, viral DNA synthesis, mRNA synthesis or splicing, or viral protein translation. ki.se

The following table summarizes key research findings on the cellular mechanisms of H-Gly-Pro-Gly-NH2 in HIV-infected cell lines:

Structure Activity Relationship Sar Studies of H Gly Pro Gly Nh2 and Its Analogs

Impact of Amino Acid Substitutions on Conformational Stability and Biological Activity

The biological activity and conformational stability of tripeptides like H-Gly-Pro-Gly-NH2 are highly sensitive to the nature of their constituent amino acid residues. Substituting any of the amino acids can lead to significant changes in the peptide's three-dimensional structure, which in turn affects its interaction with biological targets. nih.govijbiotech.com

Research into peptide and protein structure has shown that even subtle changes, such as replacing an L-amino acid with its D-enantiomer, can be profoundly destabilizing to the native conformation. nih.govresearchgate.net For instance, studies on miniproteins have demonstrated that L-to-D substitutions often disrupt secondary structures like α-helices and β-sheets, leading to partial or complete unfolding of the molecule. nih.govresearchgate.net The degree of destabilization depends not only on the location of the substitution but also on the specific amino acid side chain and its interactions with the surrounding residues. nih.gov

In analogs of similar tripeptides, such as H-Pro-Leu-Gly-NH2, substituting the leucine (B10760876) residue with alanine (B10760859) (to form H-Pro-Ala-Gly-NH2) results in a more compact yet flexible molecule. nih.gov This highlights that substitutions with other natural amino acids can alter molecular properties. The introduction of a smaller, less hydrophobic side chain (alanine's methyl group vs. leucine's isobutyl group) changes the conformational landscape available to the peptide.

The effects of these substitutions can be systematically studied to probe structure-activity relationships. For example, replacing glycine (B1666218), the most flexible amino acid due to its lack of a side chain, can introduce steric hindrance and restrict the peptide's conformational freedom. wikipedia.org Conversely, replacing the rigid proline residue would have even more dramatic structural consequences, as discussed in the following section.

The following table summarizes the potential impacts of substituting amino acids in a tripeptide backbone based on general principles of protein chemistry.

| Substitution Type | Position | Potential Impact on Conformational Stability | Potential Impact on Biological Activity |

| Glycine to Alanine | N- or C-Terminus | Introduction of minor steric hindrance; slight decrease in backbone flexibility. | May enhance binding affinity if the methyl group fits into a hydrophobic pocket; could also decrease activity due to steric clash. |

| L-Amino Acid to D-Amino Acid | Any | Generally destabilizes native secondary and tertiary structures (e.g., turns, helices). nih.govresearchgate.net | Often leads to a significant decrease or loss of activity due to altered stereospecific interactions with the target receptor. |

| Proline to Alanine | Central | Drastic increase in backbone flexibility; loss of the inherent turn-inducing propensity of proline. | Likely to abolish or significantly alter activity, as the specific bend induced by proline is often critical for receptor recognition. |

| Glycine to a Bulky Residue (e.g., Phenylalanine) | N- or C-Terminus | Significant restriction of conformational freedom; potential for new aromatic or hydrophobic interactions. | Can dramatically increase or decrease activity depending on whether the new side chain complements the target's binding site. |

Role of the Proline Residue in Tripeptide Structure and Function

The proline residue in the central position of H-Gly-Pro-Gly-NH2 is arguably the most significant structural determinant for the entire molecule. nih.gov Unlike all other proteinogenic amino acids, proline is technically an imino acid; its side chain is a cyclic pyrrolidine (B122466) ring that covalently bonds back to the backbone nitrogen atom. researchgate.netyoutube.com This unique structure imposes rigid constraints on the peptide backbone.

The key roles of the proline residue include:

Conformational Rigidity : The cyclic nature of proline restricts rotation around the N-Cα bond (the phi, or φ, angle), locking it at approximately -60° to -75°. This rigidity significantly reduces the conformational entropy of the unfolded state, which can facilitate the folding of a peptide into a defined structure. nih.govresearchgate.netquora.com

Induction of Turns : Proline is frequently found in β-turns, which are structures that reverse the direction of the polypeptide chain. Its fixed geometry is ideal for initiating these turns. researchgate.net In a short peptide like H-Gly-Pro-Gly-NH2, the proline residue strongly encourages the adoption of a compact, turn-like conformation. nih.gov This specific bend is often essential for orienting the flanking residues (glycine in this case) for optimal interaction with a biological receptor.

Disruption of Secondary Structures : Proline is known as a "helix breaker" because its constrained φ angle does not fit well within the geometry of an α-helix or a β-sheet. youtube.comquora.com Furthermore, the nitrogen atom in the peptide bond, being part of the ring, lacks a hydrogen atom, preventing it from acting as a hydrogen bond donor to stabilize these common secondary structures. researchgate.netquora.com

Cis-Trans Isomerization : The peptide bond preceding a proline residue (the Gly-Pro bond in this case) can adopt either a cis or trans conformation. While the trans form is still energetically favored, the energy barrier to the cis form is much lower for proline than for other amino acids. This cis-trans isomerization can act as a molecular switch, and the specific conformation can be critical for biological function and recognition. researchgate.net

The presence of proline forces the tripeptide to adopt a more defined and predictable three-dimensional shape, which is a cornerstone of its potential biological activity. nih.govresearchgate.net

Influence of C-Terminal Amidation on Molecular Recognition and Stability

The presence of an amide group (-NH2) at the C-terminus, as indicated by the "-NH2" in H-Gly-Pro-Gly-NH2, is a common post-translational modification that has a profound influence on the peptide's properties. biorxiv.org This modification replaces the negatively charged carboxylate group (-COO⁻) that would typically be present at physiological pH with a neutral amide.

Key effects of C-terminal amidation include:

Increased Stability : The C-terminal amide bond is more resistant to cleavage by exopeptidases (carboxypeptidases) compared to the natural carboxyl group. This modification significantly increases the peptide's half-life in vivo. nih.gov

Enhanced Membrane Interaction : In the context of antimicrobial peptides (AMPs), C-terminal amidation often enhances their ability to interact with and disrupt bacterial membranes. nih.govnih.gov The neutral amide can facilitate deeper penetration into the lipid bilayer compared to a charged carboxylate, which may be held at the membrane surface by interactions with lipid headgroups. biorxiv.orgresearchgate.net

Stabilization of Secondary Structure : C-terminal amidation can help stabilize helical structures, such as α-helices, by forming an additional hydrogen bond with the N-H group of a residue further down the chain, effectively "capping" the helix. nih.govnih.gov While H-Gly-Pro-Gly-NH2 is too short to form a stable helix, the principle of enhanced structural stability via hydrogen bonding remains relevant for its turn-like conformation. nih.gov

The following table compares the general properties of C-terminally amidated peptides with their non-amidated (free acid) counterparts.

| Property | C-Terminal Amide (-CONH2) | C-Terminal Free Acid (-COOH) |

| Charge at Neutral pH | Neutral | Negative (-1) |

| Proteolytic Stability | Higher resistance to carboxypeptidases. nih.gov | Lower resistance to carboxypeptidases. |

| Receptor Binding | Can enhance binding by removing unfavorable charge repulsion. researchgate.net | May be required for specific ionic interactions or may cause repulsion. |

| Structural Effects | Can stabilize secondary structures (e.g., α-helices) via H-bond capping. nih.govnih.gov | Can form hydrogen bonds but lacks the capping effect of the amide. |

Design and Synthesis of Modified Tripeptides for Targeted Research Applications

The structural simplicity and significant biological roles of tripeptides make them attractive templates for designing new molecules for targeted research and therapeutic applications. researchgate.net The process involves a rational approach that combines molecular modeling, chemical synthesis, and biological testing. nih.gov

Design Strategy : The design of novel tripeptide analogs often begins with a known active sequence or a hypothesis about the necessary structural features for binding to a specific target, such as an enzyme or receptor. nih.gov Computational tools, including virtual screening and molecular docking, can be used to predict the binding affinity of a large library of potential tripeptide sequences. nih.gov For example, researchers designing tripeptide-based COX-2 inhibitors screened a virtual library of all 8,000 possible natural tripeptides to identify candidates with the best predicted affinity before proceeding with synthesis. nih.govnih.gov

Chemical Synthesis : The synthesis of modified tripeptides is most commonly achieved using solid-phase peptide synthesis (SPPS). nih.gov The standard Fmoc (9-fluorenylmethyloxycarbonyl) strategy is widely employed. This process involves:

Attaching the C-terminal amino acid (in this case, a glycine precursor that will become the amide) to a solid resin support.

Removing the temporary Fmoc protecting group from the amino terminus.

Coupling the next amino acid (proline) using activating agents.

Repeating the deprotection and coupling steps for the final amino acid (glycine).

Cleaving the completed tripeptide from the resin and removing any side-chain protecting groups to yield the final H-Gly-Pro-Gly-NH2 product.

This methodology allows for the precise incorporation of unnatural amino acids, D-amino acids, or other chemical modifications at any position to systematically probe structure-activity relationships. rsc.org These modifications can be used to enhance potency, selectivity, or metabolic stability. For instance, di- and tri-peptide sequences are being explored as cleavable linkers in peptide-drug conjugates, designed to release a therapeutic payload at a specific site, such as a tumor microenvironment. rsc.org

Analytical Methodologies for H Gly Pro Gly Nh2 Research

Advanced Spectroscopic Techniques for Structural and Dynamic Characterization

Spectroscopic methods are indispensable for probing the three-dimensional structure and conformational dynamics of peptides like H-Gly-Pro-Gly-NH2 in solution. Techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) provide detailed insights into the peptide's atomic arrangement and secondary structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of peptides at an atomic level. For H-Gly-Pro-Gly-NH2, ¹H, ¹³C, and ¹⁵N NMR are particularly informative. The presence of a proline residue is of special interest, as the X-Pro peptide bond can exist in both cis and trans conformations, a phenomenon that is readily studied by NMR. researchgate.netnsf.gov The chemical shifts of the proline Cβ and Cγ carbons are particularly sensitive to the cis/trans isomerization. researchgate.net

¹H NMR: Provides information on the proton environment, including through-bond (via J-coupling) and through-space (via Nuclear Overhauser Effect, NOE) correlations, which help define the peptide's backbone and side-chain conformation.

¹³C NMR: Offers insights into the carbon skeleton. The chemical shifts of the carbonyl carbons and the proline ring carbons are valuable for conformational analysis. researchgate.net

¹⁵N NMR: This technique is highly sensitive to the electronic environment of the nitrogen atoms in the peptide backbone and can be more sensitive to cis/trans isomerism than ¹H or ¹³C NMR. researchgate.net

The study of proline-rich peptides by NMR can be challenging due to the lack of an amide proton on the proline nitrogen and potential signal overlap. nsf.govnih.gov However, advanced multi-dimensional NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC) can resolve these issues and allow for a complete assignment of the peptide's resonances and the determination of its solution structure. nih.gov

Table 1: Typical ¹³C NMR Chemical Shift Ranges (in ppm) for Glycine (B1666218) and Proline Residues in Peptides.

| Residue | Atom | Chemical Shift (ppm) - trans | Chemical Shift (ppm) - cis |

|---|---|---|---|

| Glycine (Gly) | Cα | ~43-45 | ~43-45 |

| C=O | ~171-174 | ~171-174 | |

| - | - | - | |

| Proline (Pro) | Cα | ~61-63 | ~61-63 |

| Cβ | ~30-32 | ~32-34 | |

| Cγ | ~25-27 | ~28-30 | |

| Cδ | ~48-50 | ~48-50 | |

| C=O | ~173-176 | ~173-176 |

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by a chiral molecule. nih.gov It is particularly useful for assessing the secondary structure of peptides in solution. nih.gov The Pro-Gly sequence is known to be a potent initiator of β-turn structures in peptides. acs.orgacs.org The CD spectrum of H-Gly-Pro-Gly-NH2 would be expected to show characteristic signals indicating the presence of such turns or other ordered structures, distinguishing it from a random coil conformation. For instance, studies on peptides with GPG motifs show distinct CD spectra that can change over time as the peptides self-assemble into more ordered structures like β-sheets. researchgate.net Analysis of the far-UV CD spectrum (typically 190-250 nm) can provide an estimation of the percentage of different secondary structural elements. nih.gov

Mass Spectrometry for Peptide Identification and Purity Assessment

Mass spectrometry (MS) is a cornerstone analytical technique for peptide research, providing highly accurate molecular weight measurements and structural information through fragmentation analysis. jchemrev.com

Peptide Identification

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common soft ionization techniques used for peptide analysis. jchemrev.com For H-Gly-Pro-Gly-NH2, high-resolution mass spectrometry would be used to determine its monoisotopic mass with high accuracy, confirming its elemental composition.

Tandem mass spectrometry (MS/MS) is used to sequence the peptide. The protonated molecule ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID), leading to fragmentation along the peptide backbone. This process primarily generates b- and y-type fragment ions. tdl.org The fragmentation pattern for a proline-containing peptide is often characteristic. Cleavage at the C-terminal side of a proline residue is generally less favored. acs.org The fragmentation of the Gly-Pro and Pro-Gly bonds will produce a series of ions whose mass differences correspond to the residues, thus confirming the Gly-Pro-Gly sequence. researchgate.netresearchgate.net

Table 2: Predicted m/z Values for Major Fragment Ions of H-Gly-Pro-Gly-NH2 in MS/MS.

| b-ions | Sequence | y-ions | Sequence |

|---|---|---|---|

| b1 | Gly | y1 | Gly-NH2 |

| b2 | Gly-Pro | y2 | Pro-Gly-NH2 |

Purity Assessment

Mass spectrometry, especially when coupled with a separation technique like liquid chromatography (LC-MS), is a powerful tool for assessing peptide purity. acs.org The high sensitivity and resolution of MS allow for the detection of trace-level impurities that may have arisen during synthesis, such as deletion sequences (e.g., Gly-Gly-NH2), insertion sequences, or peptides with remaining protecting groups. By monitoring the total ion chromatogram and extracting ion chromatograms for expected impurities, a comprehensive purity profile can be established.

Chromatographic Techniques for Separation and Characterization of H-Gly-Pro-Gly-NH2 and its Derivatives

Chromatography is essential for the purification of H-Gly-Pro-Gly-NH2 after synthesis and for its analytical characterization. nih.gov High-performance liquid chromatography (HPLC) is the most widely used technique for peptide analysis. mtoz-biolabs.com

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the predominant mode of HPLC used for peptide separation and purity analysis. hplc.euamericanpeptidesociety.org In this technique, peptides are separated based on their hydrophobicity. americanpeptidesociety.org The stationary phase is nonpolar (e.g., C8 or C18 silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA). mtoz-biolabs.com

For H-Gly-Pro-Gly-NH2, a gradient elution method, where the concentration of the organic solvent is gradually increased, would be employed. mtoz-biolabs.comphenomenex.com This allows for the efficient separation of the target peptide from more or less hydrophobic impurities. The retention time of the peptide is a characteristic property under specific chromatographic conditions and can be used for its identification. The purity is determined by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram.

Other HPLC Modes

While RP-HPLC is most common, other modes can be used for specific applications:

Ion-Exchange Chromatography (IEX): Separates peptides based on their net charge at a given pH. nih.gov

Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic volume, useful for removing aggregates or very different-sized impurities. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative for separating very polar peptides that are poorly retained in reversed-phase systems. nih.gov

Table 3: Example of a Generic RP-HPLC Method for H-Gly-Pro-Gly-NH2 Analysis.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 50% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 280 nm |

| Column Temperature | 25 °C |

Future Directions and Emerging Research Avenues for H Gly Pro Gly Nh2

Exploration of Uncharacterized Conformational States and Transitions

The biological activity of peptides is intrinsically linked to their three-dimensional structure and dynamic behavior. For H-Gly-Pro-Gly-NH2, a key area of future research lies in the comprehensive mapping of its conformational landscape beyond the well-recognized β-turn motif.

Computational studies using molecular dynamics (MD) simulations have been instrumental in revealing the critical role of the solvent environment in shaping the peptide's structure. It has been shown that water-mediated interactions between the N-terminal glycine (B1666218) (Gly1) and the C-terminal glycinamide (B1583983) are crucial for nucleating β-turns. researchgate.net This suggests that the peptide's conformational equilibrium could be highly sensitive to changes in its hydration shell.

Future research should systematically explore this sensitivity. Advanced simulation techniques could be employed to investigate how the peptide's conformation responds to variations in solvent polarity, ionic strength, and the presence of co-solutes. These studies could reveal previously uncharacterized, transient, or sparsely populated conformational states that may be biologically relevant.

Furthermore, the impact of chemical modifications on the peptide's structure warrants deeper investigation. Initial studies have shown that substitutions, such as fluorination or hydroxylation at the glycinamide residue, can alter the local conformation and hydration, thereby disrupting the interactions that stabilize the β-turn. researchgate.net A systematic exploration of various substitutions along the peptide backbone could uncover how specific chemical changes modulate the conformational ensemble.

Table 1: Investigated and Potential Factors Influencing H-Gly-Pro-Gly-NH2 Conformation

| Factor | Observation / Hypothesis | Future Research Direction |

|---|---|---|

| Hydration | Water-mediated interactions are known to nucleate β-turns. researchgate.net | Systematically vary solvent conditions in simulations and experiments to map the full range of accessible conformations. |

| Co-solutes | Presence of molecules like trehalose (B1683222) or glucose can alter peptide conformation and folding. researchgate.net | Investigate the effect of various biologically relevant co-solutes (e.g., ions, osmolytes) on the conformational landscape. |

| Chemical Modification | Fluorination or hydroxylation at the C-terminus disrupts β-turn stabilizing interactions. researchgate.net | Perform a wider range of substitutions at each residue to understand structure-conformation relationships. |

| Temperature & Pressure | Not characterized. | Explore conformational transitions as a function of temperature and pressure to understand the thermodynamics of folding. |

Identification and Characterization of Novel Molecular Interaction Partners

A significant gap in the current knowledge of H-Gly-Pro-Gly-NH2 is the identification of its specific biological binding partners. While direct interactions remain to be discovered, the behavior of structurally analogous peptides provides a compelling rationale for exploring this area.

For instance, the closely related neuropeptide Pro-Leu-Gly-NH2 (PLG) is known to be a positive allosteric modulator of the dopamine (B1211576) D2 receptor. nih.gov This interaction occurs at a site distinct from the primary dopamine binding site, highlighting the potential for small peptides to fine-tune the activity of G-protein-coupled receptors (GPCRs). Given its structural similarity, it is plausible that H-Gly-Pro-Gly-NH2 could interact with GPCRs or other membrane proteins, a hypothesis that is yet to be tested.

Another avenue for investigation is inspired by peptides like Gly-Pro-Arg-Pro-NH2, which is known to inhibit fibrin (B1330869) polymerization. medchemexpress.com This suggests that peptides containing the Gly-Pro motif can participate in protein-protein interactions that modulate physiological processes like blood clotting. Future research could employ high-throughput screening methods, such as yeast two-hybrid screens or affinity purification-mass spectrometry, to identify proteins from cell or tissue lysates that bind to H-Gly-Pro-Gly-NH2.

Once potential binding partners are identified, detailed biophysical characterization of these interactions will be essential. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy can provide quantitative data on binding affinity, thermodynamics, and the specific residues involved in the interaction interface.

Development of H-Gly-Pro-Gly-NH2 as a Scaffold for Research Probes

The stable, compact structure of H-Gly-Pro-Gly-NH2, particularly its tendency to adopt a β-turn, makes it an attractive scaffold for the development of chemical probes. nih.gov A chemical probe is a selective small molecule that can be used to study the function of a specific protein or pathway in biological systems. nih.gov

By chemically modifying the peptide, it can be converted into a versatile tool for biochemical research. For example:

Fluorescent Probes: Attaching a fluorescent dye to either terminus of the peptide would allow researchers to visualize its localization within cells or tissues using microscopy. This could help identify which cellular compartments or cell types the peptide accumulates in, providing clues to its function.

Photoaffinity Probes: Incorporating a photoreactive group would enable photoaffinity labeling experiments. Upon exposure to UV light, the probe would form a covalent bond with its binding partner, allowing for the definitive identification of previously unknown molecular targets. nih.gov This approach has been successfully used with peptidomimetics of the related peptide PLG to identify its binding site. nih.gov

Biotinylated Probes: Conjugating biotin (B1667282) to the peptide would facilitate its use in affinity purification ("pull-down") experiments to isolate its binding partners from complex biological mixtures for subsequent identification by mass spectrometry.

The design of such probes would leverage the known structural features of the H-Gly-Pro-Gly-NH2 scaffold. Modifications would be strategically placed to minimize disruption of the core conformation responsible for molecular recognition, ensuring that the probe retains the binding properties of the parent peptide.

Integration with Cutting-Edge Biophysical and Computational Methodologies

Future progress in understanding H-Gly-Pro-Gly-NH2 will be greatly accelerated by the application of state-of-the-art biophysical and computational techniques. While classical molecular dynamics has already provided key insights into the peptide's hydration and conformation, researchgate.net more advanced methods can offer a much finer-grained view of its behavior.

Table 2: Advanced Methodologies for Future H-Gly-Pro-Gly-NH2 Research

| Methodology | Potential Application | Expected Insights |

|---|---|---|

| Enhanced Sampling MD (e.g., Metadynamics) | Overcome energy barriers in simulations to explore the full conformational landscape. | A complete map of stable and transient conformational states and the pathways for transitioning between them. |

| Hybrid QM/MM Calculations | Investigate electronic-level details of intramolecular interactions or binding events with high accuracy. nih.gov | Precise understanding of hydrogen bonding, charge distribution, and the energetics of interaction with a molecular target. |

| Advanced NMR Spectroscopy (e.g., residual dipolar couplings) | Provide long-range structural restraints in solution. | Refined solution structures and characterization of conformational dynamics over a wide range of timescales. |

| 2D Infrared (2D-IR) Spectroscopy | Probe the peptide's ultrafast structural fluctuations. | Detailed information on the dynamics of the peptide backbone and its interaction with surrounding water molecules on a picosecond timescale. |

These advanced computational and experimental approaches are no longer confined to large proteins and are increasingly being applied to smaller, flexible peptides. nih.gov For example, enhanced sampling simulations can reveal rare conformational transitions that may be crucial for binding to a molecular partner. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can provide a highly accurate description of the electronic structure within the peptide or at its binding interface, which is critical for understanding the nature of non-covalent interactions. nih.gov The integration of these powerful techniques will be essential for building a comprehensive, multi-scale model of H-Gly-Pro-Gly-NH2's structure, dynamics, and function.

Q & A

Q. What is the mechanism of action of H-Gly-Pro-Gly-NH2 HCl against HIV-1?

this compound inhibits HIV-1 replication by disrupting viral capsid assembly, thereby preventing proper virion formation. Studies demonstrate its activity against HIV-1IIIB and HIV-2ROD strains, with EC50 values of 35 µM and 30 µM, respectively. This tripeptide interferes with capsid protein interactions, a critical step in viral maturation. Researchers should validate this mechanism using techniques like transmission electron microscopy (TEM) to visualize capsid disruption or fluorescence-based assays to monitor viral assembly .

Q. What analytical methods ensure the purity and structural integrity of this compound?

Quality control involves:

- High-Performance Liquid Chromatography (HPLC): To assess purity (>95% by titration, as per biochemical standards).

- Nuclear Magnetic Resonance (NMR): For structural confirmation, particularly verifying glycine and proline residues.

- Mass Spectrometry (MS): To confirm molecular weight (C9H16ClN3O3; theoretical mass ~273.7 g/mol).

Refer to standardized protocols for peptide characterization, ensuring consistency across batches .

Q. How should this compound be stored and handled to maintain stability?

- Storage: Aliquot and store at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). Avoid freeze-thaw cycles.

- Solubility: Dissolve in sterile PBS or DMSO (≤1% v/v) with gentle heating (37°C) or sonication to prevent aggregation.

- Safety: Use PPE (gloves, lab coat) even though toxicity data are limited .

Q. What synthetic routes are used to produce this compound?

The compound is synthesized via solid-phase peptide synthesis (SPPS) :

Resin Activation: Use Fmoc-protected glycine anchored to a resin.

Chain Elongation: Sequential coupling of proline and glycine with deprotection steps.

Cleavage: TFA treatment releases the peptide, followed by HCl salt formation.

Purity is optimized via reverse-phase HPLC, and yields depend on coupling efficiency and side-chain protection strategies .

Advanced Research Questions

Q. How can researchers optimize in vitro assays to determine the EC50 of this compound against HIV strains?

- Cell Lines: Use TZM-bl or MT-4 cells infected with HIV-1IIIB/HIV-2ROD.

- Dose-Response Curves: Test concentrations from 1–100 µM, with 48–72 hr incubations.

- Controls: Include reverse transcriptase inhibitors (e.g., AZT) as positive controls.

- Data Analysis: Calculate EC50 using nonlinear regression (e.g., GraphPad Prism). Adhere to NIH guidelines for preclinical reproducibility, including ≥3 biological replicates .

Q. How should contradictory data on this compound’s antiviral activity be resolved?

Discrepancies may arise from:

- Assay Variability: Differences in cell viability protocols (e.g., MTT vs. luminescence assays).

- Viral Strain Mutations: Capsid protein polymorphisms affecting drug binding.

- Solution Stability: Degradation in DMSO or aqueous buffers.

Address contradictions by replicating experiments under standardized conditions and using orthogonal assays (e.g., qPCR for viral RNA quantification) .

Q. What strategies validate this compound’s target specificity for HIV-1 capsid proteins?

Q. How does this compound’s efficacy compare in combination with other antiretrovirals?

Design synergy studies using:

- Checkerboard Assays: Combine with entry inhibitors (e.g., Maraviroc) or integrase inhibitors (e.g., Raltegravir).

- Bliss Independence Model: Quantify synergy scores.

Preliminary data suggest additive effects when paired with protease inhibitors, but mechanistic overlap (e.g., capsid vs. protease targets) requires further study .

Q. What experimental approaches assess resistance development to this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.